molecular formula C25H22BrN3O3S2 B2973018 methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-93-7

methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2973018
CAS No.: 344274-93-7
M. Wt: 556.49
InChI Key: ITYJLYGMDMVANZ-UHFFFAOYSA-N
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Description

The target compound, methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate, features a 1,2,4-triazole core substituted at three positions (Figure 1):

  • Position 4: A phenyl group.
  • Position 5: A sulfinylmethyl group attached to a 4-bromobenzyl moiety.
  • Position 3: A sulfanylmethyl group linked to a methyl benzenecarboxylate.

This structure combines a heterocyclic core with electron-withdrawing (sulfinyl, ester) and halogenated (bromine) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 4-[[5-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O3S2/c1-32-24(30)20-11-7-18(8-12-20)15-33-25-28-27-23(29(25)22-5-3-2-4-6-22)17-34(31)16-19-9-13-21(26)14-10-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYJLYGMDMVANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CS(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C25H22BrN3O3S2C_{25}H_{22}BrN_{3}O_{3}S_{2} and a molar mass of approximately 556.49 g/mol . Its structure features a triazole ring, sulfinyl groups, and a bromobenzyl moiety, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC25H22BrN3O3S2C_{25}H_{22}BrN_{3}O_{3}S_{2}
Molar Mass556.49 g/mol
CAS Number344274-77-7

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives from the triazole family have been reported to possess potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest that it interacts with the active sites of essential enzymes such as MurD and DNA gyrase through multiple hydrogen bonds and pi-stacking interactions . Such interactions are crucial for its antibacterial efficacy.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of various derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited selective action against Gram-positive microorganisms like Micrococcus luteus, while also showing activity against certain Gram-negative strains .
  • Cytotoxicity Assays : In vitro tests using MTT assays revealed that some derivatives displayed promising cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC = 0.21 µM against Pseudomonas aeruginosa
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionInhibition of MurD and DNA gyrase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfinyl/Sulfanyl Substituents

3-([(4-Bromobenzyl)sulfinyl]methyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
  • Core : 1,2,4-triazole.
  • Substituents :
    • Position 3: 4-Bromobenzyl sulfinylmethyl.
    • Position 5: 2,6-Dichlorobenzyl sulfanyl.
  • Key Differences :
    • The sulfanyl group at position 5 is attached to a dichlorinated benzyl group instead of a methyl benzenecarboxylate.
    • Dichlorination enhances lipophilicity compared to the ester group in the target compound.
  • Implications : Higher halogen content may improve membrane permeability but reduce solubility.
4-(4-Fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole
  • Core : 1,2,4-triazole.
  • Substituents :
    • Position 4: 4-Fluorobenzyl.
    • Position 5: Trifluoromethyl.
    • Position 3: 3-Methoxybenzyl sulfanyl.
  • Key Differences :
    • Trifluoromethyl (strong electron-withdrawing) and methoxy (electron-donating) groups alter electronic properties.
    • Fluorine substituents enhance metabolic stability compared to bromine.

Triazole Derivatives with Carboxylate/Ester Groups

4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile
  • Core : 1,2,4-triazole.
  • Substituents :
    • Position 3: Sulfanyl-linked benzene dicarbonitrile.
  • Key Differences :
    • Dicarbonitrile groups are strongly electron-withdrawing, contrasting with the ester in the target compound.

Sulfonamide and Oxazole Derivatives

N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide
  • Core : Oxadiazole.
  • Substituents :
    • 4-Bromophenyl sulfonyl and carboxamide groups.
  • Key Differences :
    • Sulfonyl groups are more electron-withdrawing than sulfinyl/sulfanyl.
    • Oxadiazole cores exhibit different tautomerism compared to triazoles.
  • Implications : Enhanced stability but reduced conformational flexibility .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight LogP* Solubility* Stability*
Target Compound Bromine, sulfinyl, ester ~567.35 3.2 Low Moderate (ester hydrolysis)
3-[(4-Bromobenzyl)sulfinyl]-analog Bromine, dichlorobenzyl, sulfanyl ~567.35 4.1 Very low High
4-Fluorobenzyl-triazole Fluorine, trifluoromethyl, methoxy ~437.40 2.8 Moderate High
Dicarbonitrile-triazole Dicarbonitrile ~353.40 1.5 High Low (reactivity)

*Predicted based on substituent contributions.

Electronic and Steric Considerations

  • Sulfinyl vs. Sulfonyl : Sulfinyl groups (chiral, moderate electron-withdrawing) may enhance target selectivity compared to sulfonyl .
  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) offers stronger halogen bonding than fluorine (1.47 Å) but increases molecular weight .
  • Ester vs. Nitrile : Esters are metabolically labile, whereas nitriles resist hydrolysis but may pose toxicity risks .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves sequential reactions:

Sulfonylation : Starting with 4-bromobenzene and tosyl chloride to form 4-[(4-bromophenyl)sulfonyl]benzoic acid via Friedel–Crafts sulfonylation .

Acylation : Conversion to the acyl chloride derivative using SOCl₂, followed by Schotten–Baumann N-acylation with amino acids (e.g., phenylalanine or valine) to form N-acyl-α-amino acids .

Cyclodehydration : Intramolecular cyclization using ethyl chloroformate and 4-methylmorpholine to generate the 1,2,4-triazole or oxazole core .

Functionalization : Introduction of sulfinyl and sulfanyl groups via nucleophilic substitution or oxidation .

Basic: What characterization techniques are essential for confirming its structure?

Answer:
Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for substituent identification, IR for functional groups (e.g., carbonyl, sulfinyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) for sulfonylation to enhance regioselectivity .
  • Solvent Effects : Dichloromethane or THF for acylation steps to minimize side reactions .
  • Temperature Control : Low temperatures (0–5°C) during cyclodehydration to prevent racemization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Substituent Effects :
    • The 4-bromobenzyl group enhances lipophilicity, potentially improving membrane permeability .
    • Sulfinyl/sulfanyl groups modulate redox activity, impacting cytotoxicity .
  • SAR Studies : Compare analogs (e.g., replacing phenyl with cycloheptyl) using in vitro assays (e.g., MTT for cytotoxicity) .
  • Computational Modeling : Molecular docking to predict binding affinity with targets like kinases or oxidoreductases .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

  • Re-examine Synthetic Steps : Trace impurities (e.g., unreacted acyl chloride) may cause NMR signal splitting; repeat purification .
  • Complementary Techniques : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or 2D-COSY for coupling patterns .
  • Isotopic Labeling : ³⁵S-labeled sulfinyl groups can clarify oxidation states via MS/MS .

Advanced: What computational methods are used to predict electronic properties?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps, polarizability, and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological environments .
  • Docking Studies : AutoDock Vina to identify potential binding sites in enzymes (e.g., cytochrome P450) .

Basic: What are the key intermediates in the synthesis?

Answer:
Critical intermediates include:

  • 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride : Precursor for acylation .
  • N-Acyl-α-amino acids : Scaffolds for cyclodehydration (e.g., 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid) .
  • Triazole/Oxazole Cores : Formed via cyclization (e.g., 4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one) .

Advanced: How to assess cytotoxicity and mechanistic pathways?

Answer:

  • In Vitro Assays :
    • MTT/PrestoBlue : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Detection : Annexin V-FITC/PI staining with flow cytometry .
  • Mechanistic Studies :
    • ROS Detection : DCFH-DA probe to evaluate oxidative stress induction .
    • Western Blotting : Analyze caspase-3/9 activation for apoptosis pathways .

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